molecular formula C23H25NO5 B10852142 7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e]isoindole

7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e]isoindole

Cat. No.: B10852142
M. Wt: 395.4 g/mol
InChI Key: AECCJUJXNOJGBB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC-204996 involves several steps, starting with the preparation of the benzoisoindole core. The reaction typically involves the condensation of appropriate aromatic aldehydes with amines, followed by cyclization under acidic conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

NSC-204996 undergoes various chemical reactions, including:

Scientific Research Applications

NSC-204996 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NSC-204996 involves its interaction with specific molecular targets, such as quinone reductase 2. This enzyme plays a role in the detoxification pathways and biosynthetic processes. NSC-204996 inhibits the activity of quinone reductase 2, leading to the accumulation of reactive oxygen species and subsequent cellular effects .

Comparison with Similar Compounds

NSC-204996 can be compared with similar compounds such as:

NSC-204996 stands out due to its unique combination of methoxy groups and its specific inhibitory action on quinone reductase 2, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e]isoindole

InChI

InChI=1S/C23H25NO5/c1-25-19-7-13-6-15(14-8-21(27-3)23(29-5)22(9-14)28-4)17-11-24-12-18(17)16(13)10-20(19)26-2/h6-10,24H,11-12H2,1-5H3

InChI Key

AECCJUJXNOJGBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C3CNCC3=C2C=C1OC)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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